

In-Depth Technical Guide: 1-N-Boc-3-Cyanopyrrolidine

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Compound of Interest

Compound Name: 1-N-Boc-3-Cyanopyrrolidine

Cat. No.: B051446

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CAS Number: 476493-40-0

This technical guide provides a comprehensive overview of **1-N-Boc-3-cyanopyrrolidine**, a key heterocyclic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.

Core Chemical Properties

1-N-Boc-3-cyanopyrrolidine, systematically named tert-butyl 3-cyanopyrrolidine-1-carboxylate, is a stable, solid organic compound. The presence of a Boc protecting group on the pyrrolidine nitrogen prevents unwanted reactions, while the cyano group at the 3-position serves as a versatile functional handle for further synthetic modifications.

Table 1: Physicochemical Properties of **1-N-Boc-3-Cyanopyrrolidine**

Property	Value	Source
CAS Number	476493-40-0	N/A
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₂	[1]
Molecular Weight	196.25 g/mol	[1]
Appearance	Colorless to pale yellow solid	N/A
Boiling Point	307.9 ± 35.0 °C (Predicted)	N/A
Density	1.08 ± 0.1 g/cm ³ (Predicted)	N/A
Storage Temperature	2-8°C, Sealed in a dry environment	N/A
pKa	-3.73 ± 0.40 (Predicted)	N/A

Spectroscopic and Analytical Data

Characterization of **1-N-Boc-3-cyanopyrrolidine** is crucial for confirming its identity and purity. Below are the expected spectral characteristics.

Table 2: Spectroscopic Data for **1-N-Boc-3-Cyanopyrrolidine**

Technique	Key Features and Expected Values
^1H NMR	Signals corresponding to the tert-butyl protons (singlet, ~ 1.4 ppm), and multiplets for the pyrrolidine ring protons.
^{13}C NMR	Resonances for the Boc-carbonyl carbon (~ 154 ppm), the quaternary carbon of the Boc group (~ 80 ppm), the methyl carbons of the Boc group (~ 28 ppm), the cyano carbon (~ 120 ppm), and the pyrrolidine ring carbons.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) stretch ($\sim 2240\text{-}2260\text{ cm}^{-1}$), the carbonyl ($\text{C}=\text{O}$) stretch of the Boc group ($\sim 1670\text{-}1700\text{ cm}^{-1}$), and C-H stretching of the alkyl groups ($\sim 2850\text{-}3000\text{ cm}^{-1}$). ^[2]
Mass Spectrometry (MS)	Expected molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 197.12.

Synthesis and Experimental Protocols

1-N-Boc-3-cyanopyrrolidine is typically synthesized through nucleophilic substitution. A common and efficient laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis from a Mesylate Precursor

This procedure outlines the synthesis of **1-N-Boc-3-cyanopyrrolidine** from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Materials:

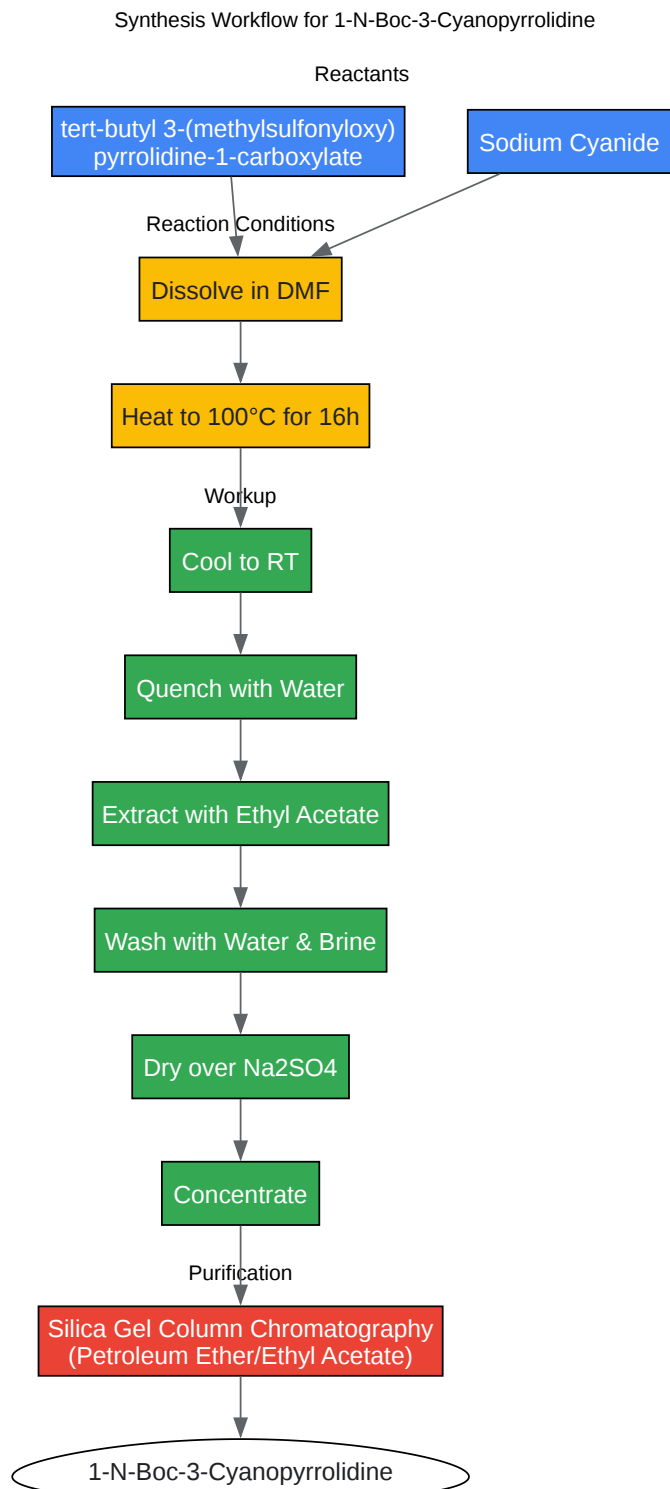
- tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq)
- Sodium cyanide (5.0 eq)
- N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Water
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- A solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (e.g., 2.65 g, 10 mmol) and sodium cyanide (e.g., 2.5 g, 50 mmol) is prepared in N,N-dimethylformamide (100 mL).
[3]
- The reaction mixture is stirred at 100°C for 16 hours.[3]
- Upon completion, the mixture is cooled to room temperature.
- The cooled reaction mixture is poured into water and extracted with ethyl acetate.[3]
- The organic phases are combined, washed sequentially with water and then with a saturated saline solution.[3]
- The organic layer is dried over anhydrous sodium sulfate and then filtered.[3]
- The solvent is removed from the filtrate by concentration under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate (5:1) mixture as the eluent, to yield **1-N-Boc-3-cyanopyrrolidine**. [3]

A typical yield for this reaction is approximately 98%. [3]



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Caption: Synthesis workflow for **1-N-Boc-3-cyanopyrrolidine**.

Applications in Drug Discovery and Development

1-N-Boc-3-cyanopyrrolidine is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting the central nervous system.

Intermediate for Monoamine Reuptake Inhibitors

The principal application of this compound is in the preparation of aroyl-substituted pyrrolidines, which have shown potential as monoamine reuptake inhibitors (MRIs).^[3] MRIs are a class of drugs that function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

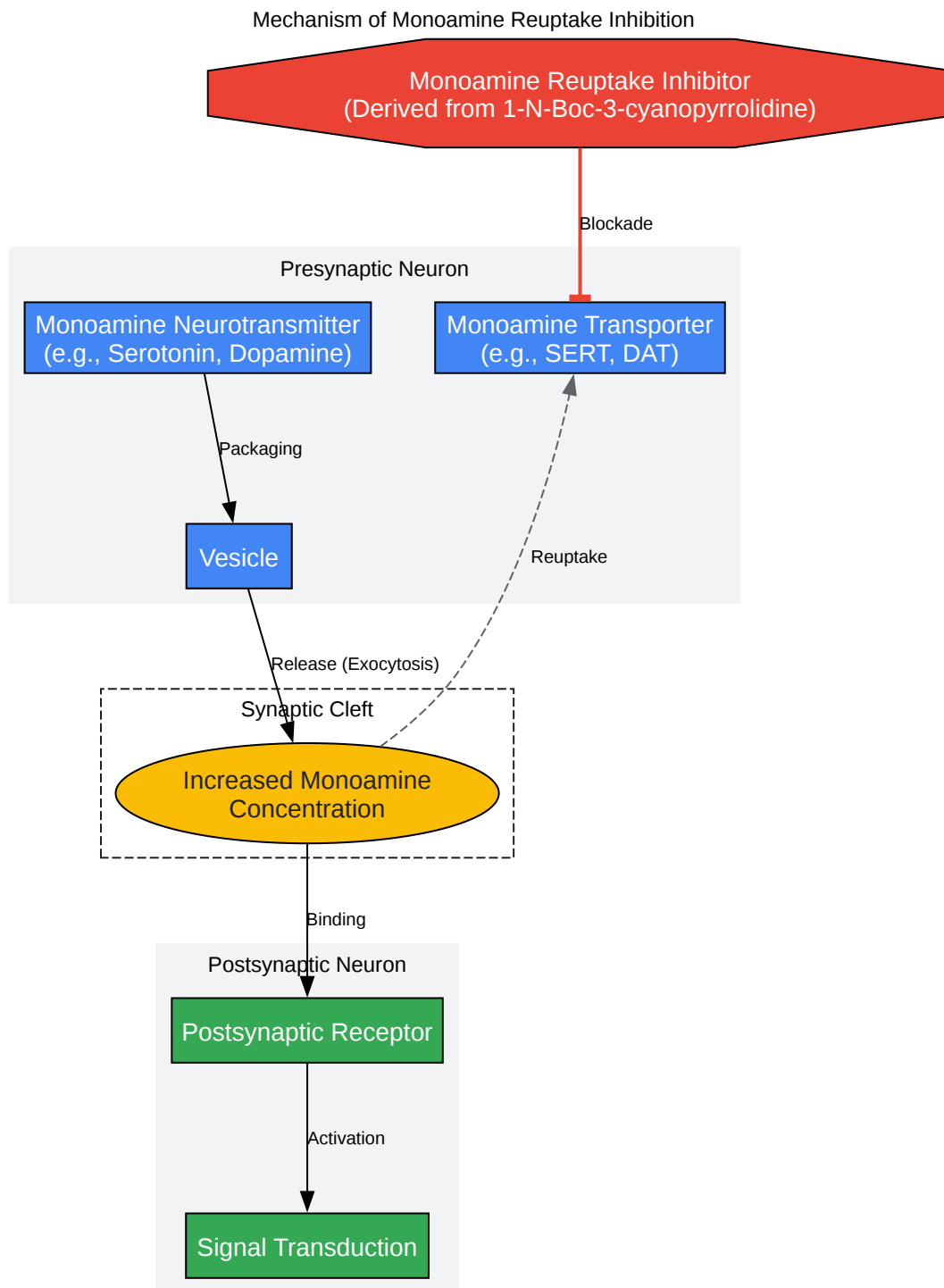
This mechanism is central to the treatment of various neurological and psychiatric conditions, including:

- Depression
- Anxiety disorders
- Attention-Deficit/Hyperactivity Disorder (ADHD)
- Parkinson's disease

The versatility of the cyano group allows for its conversion into other functional groups, enabling the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Signaling Pathway of Monoamine Reuptake Inhibitors

The diagram below illustrates the general mechanism of action for a monoamine reuptake inhibitor at a synapse. Derivatives of **1-N-Boc-3-cyanopyrrolidine** are designed to act as these inhibitors.



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